molecular formula C19H21NO7S B2995734 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 1448027-46-0

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No. B2995734
CAS RN: 1448027-46-0
M. Wt: 407.44
InChI Key: MPIJTIRBOVDFCL-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl moiety . This is a common structural motif found in many natural products and synthetic molecules exhibiting a broad spectrum of biological activities .


Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, similar compounds have been involved in reactions such as Pd-catalyzed C-N cross-coupling and Se-Se bond cleavage with sodium borohydride or rongalite .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. While specific properties for your compound are not available, similar compounds have been analyzed using techniques like NMR, HPLC, LC-MS, and UPLC .

Mechanism of Action

Target of Action

Compounds with similar structures have shown potent activities against various cell lines . For instance, compounds substituted with benzo[d][1,3]dioxol-5-yl have displayed inhibition of VEGFR1 , indicating potential anti-angiogenic activity.

Mode of Action

Similar compounds have shown to inhibit vegfr1, which could lead to the inhibition of vegf-induced cell migration . This suggests that the compound might interact with its targets to inhibit certain cellular processes, potentially leading to anti-angiogenic effects.

Biochemical Pathways

The inhibition of vegfr1 suggests that the compound might affect angiogenesis-related pathways . Furthermore, similar compounds have been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines , indicating potential effects on cell cycle regulation pathways.

Pharmacokinetics

The molecular properties of similar compounds have been predicted using various software tools . These properties, including Lipinski’s Rule of Five, are important for a drug’s pharmacokinetics and can impact its bioavailability .

Result of Action

Similar compounds have shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound might have potential antitumor effects.

Action Environment

The synthesis and application of similar compounds have been studied under various conditions , suggesting that environmental factors could potentially influence the action of this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and use. For similar compounds, safety data sheets and hazard statements are available .

Future Directions

The future directions for research on your compound would depend on its properties and potential applications. For similar compounds, research efforts have been aimed at the synthesis and evaluation of novel organoselenides , and the exploration of indoles as anticancer agents .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO7S/c21-15(13-2-4-17-18(10-13)27-12-26-17)6-7-20-28(22,23)14-3-5-16-19(11-14)25-9-1-8-24-16/h2-5,10-11,15,20-21H,1,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIJTIRBOVDFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCCC(C3=CC4=C(C=C3)OCO4)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

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